Comprehensive Technical Guide: Structural Profiling and Synthesis of 6-Deoxy-L-glucose (L-Quinovose)
Comprehensive Technical Guide: Structural Profiling and Synthesis of 6-Deoxy-L-glucose (L-Quinovose)
Executive Summary
6-Deoxy-L-glucose, widely known in pharmacological and biochemical literature as L-quinovose , is a rare six-carbon deoxy sugar[1][2]. Structurally, it is defined by the substitution of the hydroxyl group at the C-6 position with a hydrogen atom, resulting in a terminal methyl group[1]. Existing in the L-configuration—a stereochemical orientation less common in mammalian biology but highly prevalent in bacterial glycoconjugates and natural plant products—this monosaccharide serves as a critical structural motif in cell-surface interactions, immune evasion, and the synthesis of potent antitumor macrolides[1][3].
Physicochemical and Structural Characterization
The structural integrity of 6-Deoxy-L-glucose dictates its solubility, reactivity, and biological binding affinity. As an organic molecular entity, it is highly water-soluble and can be dissolved in various organic solvents, making it highly versatile for diverse experimental conditions[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Designation |
|---|---|
| IUPAC Name | (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal[4] |
| Common Synonyms | L-Quinovose, L-Isorhamnose, L-Chinovose[2][5] |
| CAS Registry Number | 35867-45-9[1][5] |
| PubChem CID | 15559383[5] |
| Molecular Formula | C₆H₁₂O₅[1][4] |
| Molecular Weight | 164.16 g/mol [1][5] |
| Exact Mass | 164.06847 Da[5] |
| Topological Polar Surface Area | 98 Ų[5] |
| XLogP3 | -2.4[5] |
Biosynthetic Pathways and Metabolic Intermediates
In bacterial systems, 6-deoxyhexoses are typically synthesized via nucleoside diphosphate-activated hexoses[6]. The de novo pathway for GDP-L-fucose serves as a foundational model for understanding these mechanisms. The cascade begins with the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, catalyzed by GDP-D-mannose 4,6-dehydratase (GMD)[6]. This is followed by epimerization to GDP-4-keto-6-deoxy-L-galactose. While 6-deoxy-L-glucose is not the primary end-product of this specific biological cascade, the chemical reduction of the intermediate GDP-4-keto-6-deoxy-L-galactose (e.g., using sodium borohydride) directly yields GDP-6-deoxy-L-glucose[6].
Biosynthetic pathway of GDP-L-fucose and chemical reduction to GDP-6-deoxy-L-glucose.
Advanced Synthesis Methodologies
Because rare 6-deoxy-L-sugars are not widely available commercially, researchers rely on sophisticated enzymatic and chemical synthesis routes starting from abundant precursors like L-rhamnose[3][7].
Enzymatic Production Workflow
Rationale: Chemical synthesis often requires toxic reagents and exhaustive protection/deprotection steps. Enzymatic synthesis offers a highly specific, sequential alternative under mild aqueous conditions[8][9].
Step-by-Step Protocol:
-
Substrate Preparation: Prepare a 1% (w/v) solution of L-rhamnose in an aqueous buffer[8].
-
Primary Isomerization: Introduce L-rhamnose isomerase (e.g., TT-PsLRhI) to convert L-rhamnose into the ketose intermediate, L-rhamnulose[8][9].
-
Secondary Isomerization: Adjust the reaction to mildly alkaline conditions (pH 9.0) and elevate the temperature to 55°C. Introduce D-arabinose isomerase (TT-BpDAI) at a concentration of 2.02 U/mL. Causality: Aldose isomerases possess the unique reactivity required to drive the equilibrium from the ketose (L-rhamnulose) to the target aldose (6-deoxy-L-glucose)[8].
-
Self-Validating Monitoring: Because 6-deoxy-L-glucose and L-rhamnulose exhibit nearly identical retention times on standard HPLC matrices, UV/RI detection is insufficient. Validate reaction progress using the cysteine-carbazole colorimetric assay , which specifically reacts with ketoses. A decrease in absorbance confirms the consumption of L-rhamnulose and the formation of the product[8].
-
Product Isolation: The reaction reaches equilibrium at a 27:73 ratio (L-rhamnulose : 6-deoxy-L-glucose). Purify the final product via specialized chromatography[8][9].
Enzymatic conversion of L-rhamnose to 6-deoxy-L-glucose via L-rhamnulose intermediate.
Chemical Synthesis via Cascade Inversion
Rationale: When stereospecific building blocks are required for complex glycomacrolide synthesis, chemical inversion from L-rhamnose provides scalable access to rare 6-deoxy-L-hexoses[3][7].
Step-by-Step Protocol:
-
Regioselective Protection: React L-rhamnose with 3,5-benzylidene or benzoyl chloride to selectively mask the non-target hydroxyl groups, leaving the target stereocenter exposed[3][7][9].
-
Triflation (Activation): Dissolve the protected intermediate in dichloromethane (CH₂Cl₂). Add trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2,6-lutidine). Causality: This converts the exposed hydroxyl into a highly reactive triflate, which is an exceptional leaving group necessary for mild substitution[3][7].
-
Nucleophilic Displacement (Inversion): Introduce a nucleophile (such as a nitrite anion or water for intramolecular displacement). The leaving ability of the triflate group facilitates a clean Sₙ2 displacement, inverting the stereocenter without degrading the pyranose ring[3][7].
-
Deprotection and Validation: Remove the protecting groups using standard hydrogenolysis. Validate the structural inversion via ¹H and ¹³C NMR spectroscopy. The shift in coupling constants (J-values) from axial-equatorial to axial-axial definitively confirms the successful synthesis of 6-deoxy-L-glucose[7][9].
Cascade inversion workflow for the chemical synthesis of 6-deoxy-L-glucose from L-rhamnose.
Applications in Drug Development
The unique structure of L-quinovose makes it a vital building block in the synthesis of advanced therapeutics. It is a core component of the naturally occurring glycomacrolide Apoptolidin A , a potent antitumor agent known to selectively induce apoptosis in specific cancer cell lines[3][7]. Furthermore, its presence in the O-polysaccharides of Gram-negative pathogens, such as Yersinia pseudotuberculosis and Providencia stuartii, makes it a critical target for the development of highly specific bacterial vaccines and diagnostic assays[3][7].
References
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Benchchem. "6-Deoxy-L-glucose|CAS 35867-45-9". 1
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CD BioGlyco. "6-Deoxy-L-glucose, Purity ≥95%". 2
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PubChem - NIH. "Quinovose, L- | C6H12O5 | CID 15559383". 5
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Tandfonline. "Enzymatic production of three 6-deoxy-aldohexoses from l-rhamnose". 8
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Oxford Academic. "Biosynthesis of 6-deoxyhexose glycans in bacteria | Glycobiology". 6
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J-Global. "L-Quinovose | Chemical Substance Information". 4
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ACS Publications. "From l-Rhamnose to Rare 6-Deoxy-l-Hexoses | Organic Letters". 3
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Google Patents. "WO2018002957A2 - A method for synthesis of 6-deoxy-l-hexoses from l-rhamnose". 7
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ResearchGate. "Novel process for producing 6-deoxy monosaccharides from L-fucose by coupling and sequential enzymatic method". 9
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